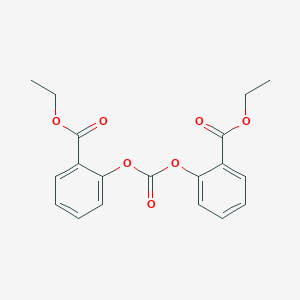
Carbethyl salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbethyl salicylate is an organic compound that belongs to the family of salicylates. It is a white crystalline powder with a characteristic odor. This compound is widely used in the pharmaceutical industry as an antipyretic, analgesic, and anti-inflammatory agent. It is also used in the cosmetic industry as a fragrance ingredient.
Mécanisme D'action
The mechanism of action of Carbethyl salicylate is similar to that of other salicylates. It inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation, pain, and fever. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, this compound has been found to inhibit the activity of phospholipase A2, an enzyme that releases arachidonic acid, a precursor of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
Carbethyl salicylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and inexpensive. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Carbethyl salicylate. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of immune responses. Finally, the use of this compound as a potential therapeutic agent for the treatment of inflammatory and immune-related disorders is an area of active research.
Conclusion:
In conclusion, this compound is a salicylate compound that has been extensively studied for its pharmacological properties. It possesses anti-inflammatory, analgesic, and antipyretic activities. This compound inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new analogs and investigation of its role in immune regulation.
Méthodes De Synthèse
Carbethyl salicylate can be synthesized by the reaction of salicylic acid with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields this compound along with the formation of hydrochloric acid and ethyl alcohol.
Applications De Recherche Scientifique
Carbethyl salicylate has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. This compound has been used as a model compound in various studies to investigate the mechanism of action of salicylates.
Propriétés
Numéro CAS |
118-27-4 |
|---|---|
Formule moléculaire |
C19H18O7 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
QWWLHNFYJSCNGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |
Autres numéros CAS |
118-27-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



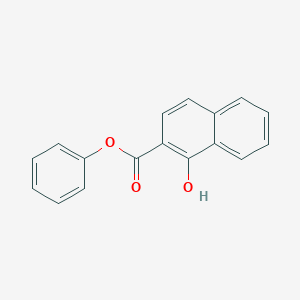

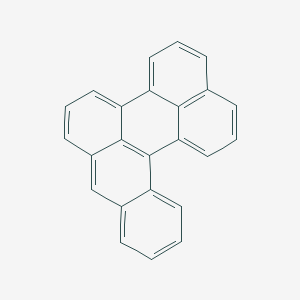
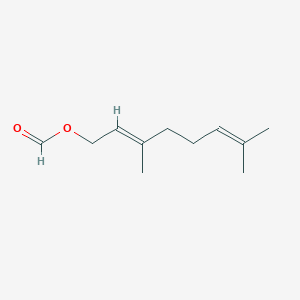
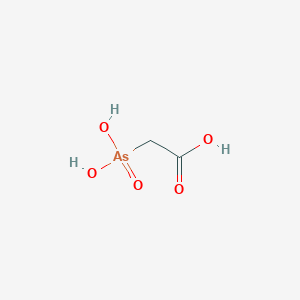


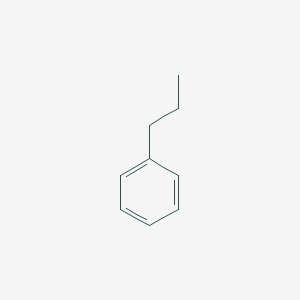

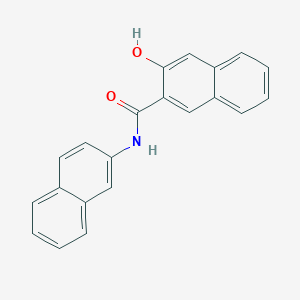
![Spiro[3.4]octane](/img/structure/B89794.png)
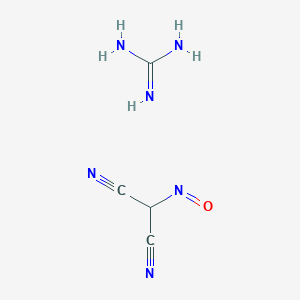
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)
